

Application Notes and Protocols for NMR Analysis of Piperidine Derivatives

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Compound of Interest

Compound Name: **1-(Pyridin-4-ylmethyl)piperidin-4-one**

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This document provides a detailed experimental protocol for the Nuclear Magnetic Resonance (NMR) analysis of piperidine derivatives. Piperidine and its analogues are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these molecules. These application notes offer comprehensive methodologies for sample preparation, data acquisition, and analysis to ensure high-quality and reproducible results.

Quantitative NMR Data of Piperidine Derivatives

The chemical shifts of piperidine derivatives are influenced by the nature and stereochemistry of substituents on the piperidine ring. The following tables summarize typical ^1H and ^{13}C NMR chemical shift ranges for substituted piperidines. These values are reported in parts per million (ppm) relative to a standard reference.

Table 1: Typical ^1H NMR Chemical Shifts (ppm) of Piperidine Derivatives in CDCl_3

Proton Position	Unsubstituted Piperidine	N-Substituted	C-Substituted (non-aromatic)	C-Substituted (aromatic)
H-2, H-6 (axial)	~2.78	2.0 - 3.5	2.5 - 4.0	2.8 - 4.5
H-2, H-6 (equatorial)	~2.78	2.0 - 3.5	2.5 - 4.0	2.8 - 4.5
H-3, H-5 (axial)	~1.55	1.2 - 2.0	1.3 - 2.5	1.5 - 2.8
H-3, H-5 (equatorial)	~1.55	1.2 - 2.0	1.3 - 2.5	1.5 - 2.8
H-4 (axial)	~1.55	1.2 - 2.0	1.3 - 2.5	1.5 - 2.8
H-4 (equatorial)	~1.55	1.2 - 2.0	1.3 - 2.5	1.5 - 2.8
NH	~1.30	-	-	-
N-Substituent (Alkyl)	-	1.0 - 3.0	-	-
C-Substituent (Aromatic)	-	-	-	6.5 - 8.5

Table 2: Typical ^{13}C NMR Chemical Shifts (ppm) of Piperidine Derivatives in CDCl_3 ^{[1][2]}

Carbon Position	Unsubstituted Piperidine	N-Substituted	C-Substituted (non-aromatic)	C-Substituted (aromatic)
C-2, C-6	~47.8	45 - 65	50 - 70	50 - 70
C-3, C-5	~27.3	20 - 35	25 - 45	25 - 45
C-4	~25.2	20 - 35	25 - 50	25 - 50
N-Substituent (Alkyl)	-	30 - 60	-	-
C-Substituent (Aromatic)	-	-	-	110 - 150

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- Piperidine derivative sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
- NMR tube (5 mm, high precision)
- Pipettes
- Vortex mixer

Protocol:

- Weighing the Sample: Accurately weigh 5-10 mg of the piperidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection and Addition: Choose a deuterated solvent in which the sample is fully soluble. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
- Dissolution: Vortex the sample until it is completely dissolved. Gentle heating or sonication may be applied to aid dissolution if necessary.
- Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.
- Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Data Acquisition (¹H and ¹³C)

Protocol:

- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds. A longer delay ($5 \times T_1$) is crucial for quantitative measurements.
 - Number of Scans: 8-16 scans for samples with good concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard single-pulse with proton decoupling.
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguous structure elucidation, providing information on scalar couplings between nuclei.

2.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies proton-proton (^1H - ^1H) couplings.

Protocol:

- Pulse Program: Standard COSY sequence (e.g., cosygp).
- Spectral Width (F1 and F2): Same as the ^1H spectrum.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.
- Relaxation Delay (d1): 1-2 seconds.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (^1H - ^{13}C one-bond couplings).

Protocol:

- Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgsp).
- Spectral Width (F2 - ^1H): Same as the ^1H spectrum.
- Spectral Width (F1 - ^{13}C): Cover the expected ^{13}C chemical shift range.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.
- Relaxation Delay (d1): 1-2 seconds.
- $^1\text{J}(\text{CH})$ Coupling Constant: Set to an average value of 145 Hz.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together molecular fragments.

Protocol:

- Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).
- Spectral Width (F2 - ^1H): Same as the ^1H spectrum.
- Spectral Width (F1 - ^{13}C): Cover the expected ^{13}C chemical shift range.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-32.
- Relaxation Delay (d1): 1.5-2.5 seconds.
- Long-Range Coupling Constant ($^n\text{J}(\text{CH})$): Set to an average value of 8-10 Hz.

Quantitative NMR (qNMR) Protocol

qNMR allows for the determination of the purity or concentration of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Accurately weighed piperidine derivative sample.
- Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
- Deuterated solvent.
- High-precision analytical balance.

Protocol:

- Sample and Standard Preparation:
 - Accurately weigh the piperidine derivative sample and the internal standard into the same vial.

- Record the exact masses.
- Dissolve the mixture in a precise volume of deuterated solvent.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum using quantitative parameters.
 - Crucial Parameter: The relaxation delay (d_1) must be at least 5 times the longest T_1 relaxation time of both the analyte and the standard to ensure full relaxation of all protons. A d_1 of 30-60 seconds is often sufficient.
 - A 90° pulse angle should be used.
 - Ensure a high signal-to-noise ratio ($S/N > 250:1$ for $<1\%$ integration error) by increasing the number of scans if necessary.^[4]
- Data Processing and Analysis:
 - Carefully phase and baseline correct the spectrum.
 - Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
 - Calculate the purity of the analyte using the following formula:

Purity (%) = $(I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$

Where:

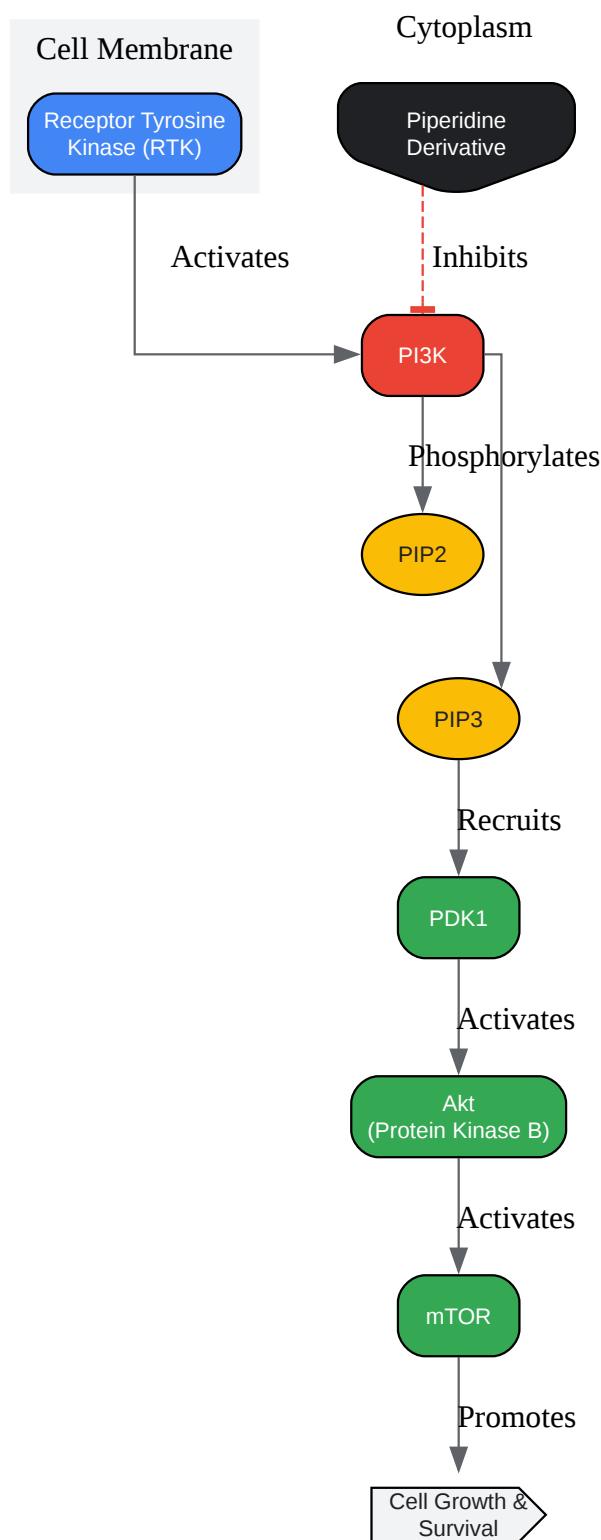
- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

- P = Purity of the standard

Visualizations

Signaling Pathway

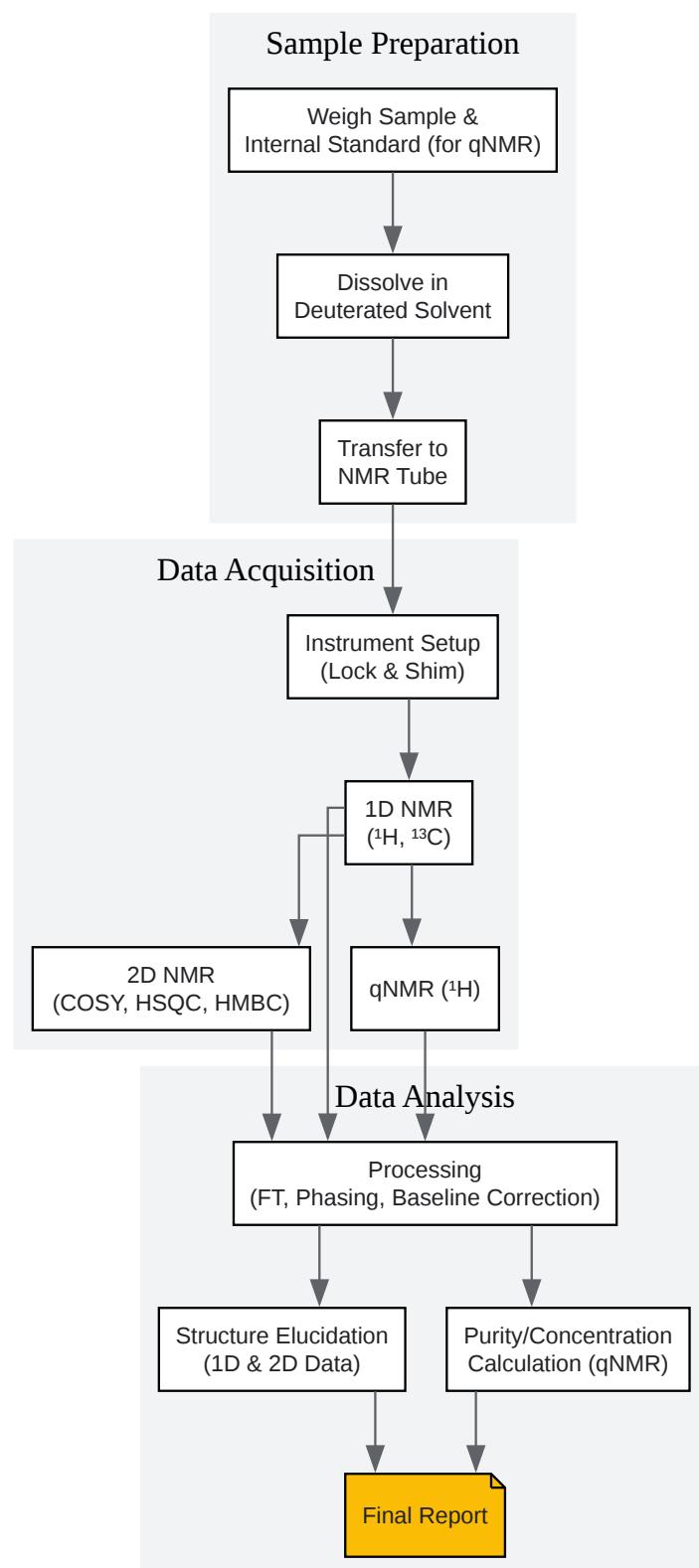
Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.^{[7][8]} The following diagram illustrates a simplified representation of this pathway and a hypothetical inhibitory action of a piperidine derivative.

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Caption: PI3K/Akt signaling pathway and inhibition by a piperidine derivative.

Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process for piperidine derivatives.

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Caption: Experimental workflow for NMR analysis of piperidine derivatives.

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